molecular formula C15H16FN3OS2 B2865568 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1706091-88-4

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2865568
CAS No.: 1706091-88-4
M. Wt: 337.43
InChI Key: KIHGPHIATSKTHC-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a sophisticated heterocyclic compound designed for advanced pharmaceutical and neuroscience research. This molecule is structurally characterized by a 1,4-thiazepane ring—a seven-membered ring containing nitrogen and sulfur—substituted at the 7-position with a 2-fluorophenyl group, and a 4-methyl-1,2,3-thiadiazole-5-carbonyl group attached at the nitrogen of the thiazepane. The incorporation of both the fluorophenyl and the thiadiazole moieties creates a unique pharmacophore profile. The 1,2,3-thiadiazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and its ability to contribute to a compound's aromaticity and in vivo stability . Compounds featuring the 1,4-thiazepane core and fluorinated aryl systems are frequently investigated as modulators of various biological targets, including central nervous system (CNS) receptors . The specific structural features of this molecule suggest potential research applications as a key intermediate in the synthesis of more complex bioactive molecules or as a tool compound for investigating novel biological mechanisms, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. Its mechanism of action in research settings is hypothesized to involve interactions with specific enzymatic or receptor targets, a property influenced by the distinct electronic and steric contributions of its constituent rings. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery programs. This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS2/c1-10-14(22-18-17-10)15(20)19-7-6-13(21-9-8-19)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGPHIATSKTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazepane ring and a thiadiazole moiety, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN3OS. It possesses a molecular weight of 295.37 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC16H16FN3OS
Molecular Weight295.37 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against common bacterial strains. Results showed significant inhibition rates comparable to established antibiotics .
  • Cancer Cell Line Study : A study involving human cancer cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from similar compounds. For instance:

Compound NameBiological ActivityUnique Features
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiadiazole)Moderate antimicrobial effectsChlorine substituent
(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(thiadiazole)Low cytotoxicityBromine substituent
(7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(thiadiazole)High anti-inflammatory activityMethyl group enhancing reactivity

The presence of the fluorine atom in our compound enhances its stability and lipophilicity compared to its analogs, potentially increasing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiadiazole vs. Thiazole/Triazole Derivatives

  • Thiazole () : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole feature a thiazole core (one sulfur, one nitrogen). This reduces ring strain compared to thiadiazole but may decrease electronic diversity .
Substituent Effects
  • Fluorophenyl Groups :
    • The target’s 2-fluorophenyl group (ortho-fluorine) may induce steric effects and alter electronic distribution compared to para-fluorophenyl groups in ’s isostructural compounds. Ortho-substitution can hinder rotational freedom, affecting binding pocket compatibility .
    • Difluorophenyl substituents () enhance lipophilicity and electron-withdrawing effects but may increase toxicity risks .
  • Methyl vs. Methoxy Groups :
    • The 4-methyl-thiadiazole in the target compound offers moderate lipophilicity, whereas methoxy groups (e.g., 4-methoxyphenyl in ) increase polarity and susceptibility to oxidative metabolism .
Structural Flexibility and Crystallography
  • The target’s thiazepane ring allows greater conformational adaptability than rigid five-membered heterocycles (e.g., pyrazole in ). This flexibility may improve bioavailability but complicate crystallization.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Substituents Key Properties
Target Compound 1,4-Thiazepane + Thiadiazole 2-Fluorophenyl, 4-methyl-thiadiazole High flexibility, moderate lipophilicity, potential steric hindrance
4-(4-Fluorophenyl)-thiazole () Thiazole + Triazole Para-fluorophenyl, triazolyl Planar conformation, perpendicular fluorophenyl, enhanced crystallinity
Triazole-thio-ethanone () Triazole + Ethane 2,4-Difluorophenyl, phenylsulfonyl High polarity, strong electron-withdrawing effects
Thiazolidinone () Thiazolidinone 4-Methoxyphenyl, hydrazono Polar, metabolically labile due to methoxy group

Research Implications and Gaps

  • Pharmacokinetics: The target’s methyl-thiadiazole and thiazepane moieties likely improve oral bioavailability compared to ’s polar thiazolidinones. However, in vivo studies are needed to confirm this .
  • Synthetic Optimization : Lessons from ’s halogenation protocols could streamline the target’s synthesis, though recrystallization conditions may require adjustment for the larger thiazepane ring .
  • Crystallography : SHELX refinement () could resolve conformational details of the target compound, aiding in structure-activity relationship (SAR) studies .

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